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  • Product: 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide
  • CAS: 1379199-36-6

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide Foreword: A Methodological Framework for Novel Entity Characterization The compound 2-(3-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide

Foreword: A Methodological Framework for Novel Entity Characterization

The compound 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide is not extensively documented in publicly accessible scientific literature, positioning it as a novel chemical entity (NCE). This guide, therefore, serves a dual purpose: it provides a predictive analysis of its core physicochemical properties based on its structure while simultaneously offering a robust, field-proven methodological framework for the empirical validation of these properties. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the process of its acquisition and interpretation—a critical pathway in early-stage drug discovery and development. The protocols and insights herein are designed to be a self-validating system for researchers embarking on the characterization of similar novel pyrazole derivatives.

Section 1: Structural and Molecular Profile

The foundational step in characterizing any NCE is the unambiguous confirmation of its chemical structure and the calculation of its basic molecular properties. The IUPAC name "2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide" describes a molecule featuring a substituted pyrazole ring linked to an N-methylacetamide side chain.

Predicted Molecular Properties

PropertyPredicted ValueRationale / Method
Molecular Formula C7H12N4ODerived from structural analysis.
Molecular Weight 168.20 g/mol Calculated from the molecular formula.
Hydrogen Bond Donors 2From the primary amine (-NH2) group.
Hydrogen Bond Acceptors 3From the pyrazole nitrogens and the amide oxygen.
Topological Polar Surface Area (TPSA) 77.9 ŲEstimated based on functional group contributions; indicates moderate cell permeability potential.
Experimental Verification: Mass Spectrometry & NMR

Trust in all subsequent data is contingent on the confirmed identity and purity of the analyte. A dual approach of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable.

Protocol 1: HRMS for Molecular Formula Confirmation

  • Sample Preparation : Dissolve 0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid to facilitate ionization.

  • Instrumentation : Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Method : Infuse the sample directly or via LC inlet. Use electrospray ionization in positive mode (ESI+) to generate the protonated molecule [M+H]⁺.

  • Analysis : The primary objective is to obtain a high-resolution mass measurement. The experimentally observed mass for the [M+H]⁺ ion should be within a 5 ppm tolerance of the calculated theoretical mass (169.1084). This provides strong evidence for the elemental composition.

Protocol 2: ¹H and ¹³C NMR for Structural Elucidation

  • Sample Preparation : Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on initial solubility trials. DMSO-d₆ is often a good starting point for polar molecules with exchangeable protons.

  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Experiment : Acquire standard ¹H and ¹³C spectra. Additionally, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to definitively assign protons to their corresponding carbons and confirm connectivity.

  • Interpretation : The resulting spectra should be consistent with the proposed structure, showing characteristic shifts for the pyrazole ring protons, the methyl groups, the methylene bridge, and the amine protons. The purity can be estimated from the ¹H NMR by integrating the signals and comparing them to a certified internal standard.

Section 2: Ionization and Lipophilicity Profile

The interplay between a molecule's acidity/basicity (pKa) and its lipophilicity (LogP) governs its absorption, distribution, metabolism, and excretion (ADME) properties. For an NCE, these are critical parameters to define early in the development lifecycle.

Acid-Base Properties (pKa)

The structure contains a primary amine, which is expected to be the primary basic center. The pyrazole ring itself has both weakly acidic and basic characteristics.

  • Predicted pKa : The primary amine is predicted to have a pKa in the range of 4.5 - 5.5 . This is due to the electron-withdrawing nature of the adjacent aromatic pyrazole ring, which reduces the basicity of the amine compared to a simple alkylamine.

Experimental Workflow for pKa Determination

The workflow below outlines the use of potentiometric titration, a gold-standard method for pKa determination.

pKa_Workflow cluster_prep Sample Preparation cluster_titration Automated Titration cluster_analysis Data Analysis A Accurately weigh ~1-3 mg of compound B Dissolve in H2O/Co-solvent (e.g., Methanol) A->B C Add background electrolyte (e.g., KCl) B->C D Calibrate pH electrode (at least 3 points) C->D Transfer to titration vessel E Titrate with standardized 0.01 M HCl D->E F Record pH vs. Volume of titrant E->F G Plot titration curve (pH vs. Volume) F->G Export Data H Calculate 1st derivative to find equivalence point G->H I Determine pKa from half-equivalence point H->I

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP/LogD)

LogP (the partition coefficient in an octanol/water system) is a measure of a drug's lipophilicity in its neutral form. LogD (the distribution coefficient) is the same measure at a specific pH, accounting for all ionized and neutral species.

  • Predicted cLogP : Based on its structure containing multiple polar, hydrogen-bonding groups, the calculated LogP (cLogP) is estimated to be low, likely in the range of 0.5 - 1.5 . This suggests the compound is predominantly hydrophilic.

Protocol 3: Shake-Flask Method for LogD₇.₄ Determination

The shake-flask method remains a definitive, albeit labor-intensive, technique for determining lipophilicity.

  • System Preparation : Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice-versa, by mixing and allowing the phases to separate for 24 hours.

  • Sample Preparation : Prepare a stock solution of the compound in the aqueous phase (PBS pH 7.4) at a known concentration (e.g., 100 µM).

  • Partitioning : Mix 1 mL of the drug-containing aqueous phase with 1 mL of the pre-saturated n-octanol in a glass vial.

  • Equilibration : Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation : Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the two phases.

  • Quantification : Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a validated analytical method, such as HPLC-UV. The concentration in the octanol phase is determined by mass balance.

  • Calculation : Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous)

Section 3: Solubility and Solid-State Properties

Solubility is a gatekeeper property for oral bioavailability. Understanding the solid-state characteristics is equally vital as it influences stability, dissolution rate, and manufacturability.

Aqueous Solubility

Given the predicted hydrophilic nature (low cLogP, multiple H-bond donors/acceptors), the compound is expected to have moderate to good aqueous solubility.

Protocol 4: Thermodynamic Solubility Assessment

  • Method : This is an equilibrium-based method. Add an excess amount of the solid compound to a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration : Agitate the resulting slurries at a constant temperature for at least 24 hours to ensure equilibrium is reached.

  • Analysis : After 24 hours, filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantification : Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV against a standard curve. The resulting concentration is the thermodynamic solubility at that specific pH.

Solubility Decision Tree

Solubility_Tree A Is Thermodynamic Solubility > 250 µg/mL? B High Solubility (BCS Class 1 or 3 potential) A->B Yes C Low Solubility (BCS Class 2 or 4 potential) A->C No D Investigate pH-dependency. Is solubility significantly higher at low pH? C->D E Yes: Weak Base Behavior. Consider enabling formulations (e.g., salt forms). D->E Yes F No: Poor intrinsic solubility. Consider amorphous dispersions, nanoparticle formulations. D->F No

Caption: Decision tree for interpreting aqueous solubility results.

Solid-State Characterization: Melting Point

The melting point provides information about the purity and the crystalline nature of the compound.

  • Predicted Melting Point : Small, polar, and potentially crystalline molecules like this are expected to be solids at room temperature with a melting point likely in the range of 120 - 180 °C .

Protocol 5: Differential Scanning Calorimetry (DSC)

  • Sample Preparation : Accurately weigh 1-3 mg of the solid compound into an aluminum DSC pan and hermetically seal it.

  • Instrumentation : Use a calibrated DSC instrument.

  • Method : Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range would be from 25 °C to 250 °C.

  • Analysis : A sharp endothermic peak indicates the melting of a crystalline solid. The onset temperature of this peak is typically reported as the melting point. A broad endotherm or the absence of one may suggest an amorphous or impure sample.

Conclusion

The physicochemical profile of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide, as predicted by its structure, suggests a hydrophilic, basic compound with potential for good aqueous solubility. However, these predictions are merely a starting point. The rigorous, multi-faceted experimental framework provided in this guide—spanning structural verification, ionization, lipophilicity, solubility, and solid-state analysis—is essential for building a reliable data package. This empirical data forms the bedrock upon which all further drug development activities, from formulation to preclinical testing, are built.

References

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide Derivatives

This guide provides a comprehensive technical overview of the receptor binding affinity of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide and its derivatives. Designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the receptor binding affinity of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explores potential therapeutic applications, and offers detailed methodologies for affinity determination. We will delve into the structure-activity relationships of this chemical class, with a particular focus on their potential as kinase inhibitors, a promising avenue for therapeutic intervention in various diseases.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. The 3-aminopyrazole moiety, in particular, has garnered significant attention as a key pharmacophore in the development of protein kinase inhibitors. This is due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature across this enzyme family.

The compound at the core of this guide, 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide, combines this critical 3-aminopyrazole core with an N-methylacetamide group at the 1-position of the pyrazole ring. This substitution pattern presents an intriguing area for investigation, as modifications at the N1-position of the pyrazole ring have been shown to significantly influence binding affinity and selectivity for various protein targets.[2]

The Kinase Family: A Probable Target for 2-(Pyrazol-1-yl)acetamide Derivatives

While direct experimental data for the receptor binding profile of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide is not extensively available in the public domain, the structural features of this scaffold strongly suggest its potential as a protein kinase inhibitor. A recent study by Wang et al. (2021) detailed the design and synthesis of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3] This work provides compelling evidence that the 2-(pyrazol-1-yl)acetamide scaffold is a viable starting point for the development of kinase inhibitors.

The general structure of these compounds, featuring a heterocyclic core capable of hinge binding and a side chain that can explore other regions of the ATP-binding pocket, aligns well with the known pharmacophores of many kinase inhibitors.[4]

Structure-Activity Relationships (SAR): Insights from Analogous Compounds

The binding affinity of a ligand is exquisitely sensitive to its chemical structure. Understanding the structure-activity relationship (SAR) is therefore paramount in the design of potent and selective drug candidates. For the 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide scaffold, we can infer potential SAR from studies on related pyrazole derivatives.

The Importance of the N1-Substituent

The substituent at the N1-position of the pyrazole ring plays a crucial role in determining the binding affinity and selectivity of pyrazole-based inhibitors. Research by Hansen et al. (2010) on N1-substituted pyrazole derivatives as B-Raf kinase inhibitors demonstrated that even small changes at this position can lead to significant differences in inhibitory activity.[2] Their work highlighted that the N1-substituent often projects towards the solvent-exposed region of the ATP-binding pocket, offering an opportunity to modulate physicochemical properties such as solubility and to introduce additional interactions with the protein.

For our core scaffold, the N-methylacetamide group at the N1-position is of particular interest. The amide functionality can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with residues at the entrance of the binding pocket. The methyl group can also contribute to hydrophobic interactions.

The Role of the 3-Amino and 5-Methyl Groups

The 3-amino group is a critical feature for many pyrazole-based kinase inhibitors, as it often forms a bidentate hydrogen bond with the kinase hinge region. This interaction is a cornerstone of the binding mode for this class of compounds.

The 5-methyl group on the pyrazole ring can also influence binding affinity. This small hydrophobic group can occupy a small pocket within the ATP-binding site, contributing to the overall binding energy. The presence and nature of the substituent at this position can also impact the planarity of the pyrazole ring system, which in turn can affect its interaction with the target protein.

Quantitative Analysis of Binding Affinity: Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the binding affinities of structurally related 2-(pyrazol-1-yl)acetamide derivatives against various protein kinases. It is crucial to note that these are not direct data for the core topic compound but for its analogues. This data serves to illustrate the potential potency of this chemical class.

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
W13 VEGFR-2Enzymatic1.6[3]
Compound A B-RafEnzymatic0.03[2]
Compound B Androgen ReceptorCell-based13,600[5]

Table 1: Binding affinities of representative 2-(pyrazol-1-yl)acetamide derivatives. Note that these compounds have different substitution patterns from the core topic molecule.

Experimental Protocols for Determining Receptor Binding Affinity

The determination of receptor binding affinity is a critical step in drug discovery. Two of the most widely used and robust methods are the radioligand binding assay and surface plasmon resonance (SPR).

Radioligand Binding Assay

This technique directly measures the interaction of a radiolabeled ligand with its receptor. It is a highly sensitive and quantitative method for determining binding affinity (Kd) and the concentration of receptors in a sample (Bmax).

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture Expressing Target Receptor homogenization Homogenization in Lysis Buffer cell_culture->homogenization centrifugation Centrifugation to Pellet Membranes homogenization->centrifugation resuspension Resuspension in Assay Buffer centrifugation->resuspension incubation Incubation of Membranes with Radioligand and Test Compound resuspension->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Washing to Remove Non-specifically Bound Radioligand filtration->washing scintillation Scintillation Counting to Quantify Bound Radioactivity washing->scintillation curve_fitting Non-linear Regression to Determine IC50 scintillation->curve_fitting cheng_prusoff Cheng-Prusoff Equation to Calculate Ki curve_fitting->cheng_prusoff

Caption: Radioligand Binding Assay Workflow.

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the final assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., a 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide derivative) to the wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

    • Add the membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions. It provides a wealth of information, including association and dissociation rate constants (kon and koff), from which the equilibrium dissociation constant (Kd) can be calculated.

G cluster_prep Sensor Chip Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis activation Activation of Sensor Surface (e.g., with EDC/NHS) immobilization Immobilization of Target Protein activation->immobilization blocking Blocking of Remaining Active Sites immobilization->blocking injection Injection of Analyte (Test Compound) at Various Concentrations blocking->injection association Real-time Monitoring of Association injection->association dissociation Real-time Monitoring of Dissociation association->dissociation regeneration Regeneration of Sensor Surface dissociation->regeneration sensorgram_fitting Fitting of Sensorgrams to a Binding Model regeneration->sensorgram_fitting kinetic_constants Determination of kon and koff sensorgram_fitting->kinetic_constants kd_calculation Calculation of Kd (koff/kon) kinetic_constants->kd_calculation

Caption: Surface Plasmon Resonance Workflow.

  • Sensor Chip Preparation:

    • Select a sensor chip with a suitable surface chemistry (e.g., a carboxymethylated dextran surface).

    • Activate the surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Immobilize the purified target protein onto the activated surface via amine coupling.

    • Block any remaining active sites on the surface with a blocking agent such as ethanolamine.

  • Binding Measurement:

    • Equilibrate the sensor surface with running buffer.

    • Inject a series of concentrations of the analyte (the 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide derivative) over the sensor surface.

    • Monitor the change in the SPR signal in real-time to observe the association phase.

    • After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.

    • If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

    • This fitting process will yield the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of koff to kon (Kd = koff/kon).

Conclusion and Future Directions

The 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide scaffold represents a promising starting point for the development of novel receptor-targeted therapies. Based on the analysis of structurally related compounds, this chemical class holds significant potential as protein kinase inhibitors. The 3-aminopyrazole moiety provides a robust anchor for binding to the kinase hinge region, while the N1-substituted acetamide side chain offers a versatile handle for optimizing potency, selectivity, and pharmacokinetic properties.

While this guide provides a comprehensive overview based on the available literature, it is imperative to underscore that the precise receptor binding affinity and selectivity profile of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide and its direct derivatives must be determined through rigorous experimental investigation. The detailed protocols provided herein offer a clear roadmap for such studies.

Future research in this area should focus on:

  • Synthesis and Screening: The synthesis of a focused library of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide derivatives and their screening against a panel of protein kinases to identify initial hits.

  • Structure-Based Drug Design: Obtaining co-crystal structures of active compounds bound to their target kinases to guide further optimization efforts.

  • In Vitro and In Vivo Profiling: Comprehensive pharmacological characterization of lead compounds to assess their cellular activity, selectivity, and in vivo efficacy.

By leveraging the insights and methodologies presented in this guide, researchers can effectively explore the therapeutic potential of this intriguing class of pyrazole derivatives.

References

  • Wang, X. R., Wang, S., Li, W. B., Xu, K. Y., Qiao, X. P., Jing, X. L., ... & Chen, S. W. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113192. [Link]

  • Hansen, M., Jacobsen, K. M., Hansen, H. C., & Andersen, K. E. (2010). Computational Study on the Interaction of N1 Substituted Pyrazole Derivatives with B-Raf Kinase: An Unusual Water Wire Hydrogen-Bond Network and Novel Interactions at the Entrance of the Active Site. Journal of Chemical Information and Modeling, 50(6), 1126-1138. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 253. [Link]

  • Dong, J., Zhang, J., Li, Z., Asnake, S., Zhao, G., & Olsson, P. E. (2019). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Medicinal Chemistry Research, 28(3), 380-386. [Link]

  • Pop, C. E., & Rotarescu, I. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 16(7), 999. [Link]

  • Chambers, L. J., Stevens, A. J., Moses, J. E., Michel, A. D., Walter, D. S., Davies, D. J., ... & Senger, S. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl) acetamide antagonists of the P2X (7) receptor. Bioorganic & medicinal chemistry letters, 20(10), 3161-3164. [Link]

  • Singh, P., & Kaur, M. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Hassan, A. H., Radi, M., & Nissan, Y. M. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8(1), 867-882. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide: An In-Depth Technical Guide

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide, a valuable heterocyclic compound with potential applications in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is designed to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Overview

The target molecule, 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide, is a substituted aminopyrazole. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1] The synthesis of this target molecule is logically approached in a two-step sequence, beginning with the formation of the pyrazole ring, followed by the selective N-alkylation of the pyrazole with the desired acetamide side chain.

The synthetic strategy hinges on two key transformations:

  • Knorr-type Pyrazole Synthesis: Formation of the 3-amino-5-methyl-1H-pyrazole precursor via the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[2][3] This is a robust and well-established method for constructing the pyrazole ring system.

  • N-Alkylation of the Pyrazole Ring: Introduction of the N-methylacetamide side chain onto the N1 position of the pyrazole ring. This is achieved through a nucleophilic substitution reaction between the deprotonated pyrazole and an appropriate electrophile.[4][5]

This guide will provide detailed procedures for both of these critical steps, along with purification and characterization protocols.

Materials and Equipment

Proper preparation is paramount for a successful synthesis. The following table outlines the necessary reagents and equipment.

Category Item Grade/Specification Supplier (Example)
Reagents 3-Amino-5-methyl-1H-pyrazole≥98%Commercially Available
2-Chloro-N-methylacetamide≥98%Commercially Available[6]
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Anhydrous Dimethylformamide (DMF)≥99.8%Acros Organics
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Deuterated chloroform (CDCl₃)for NMRCambridge Isotope Labs
Equipment Round-bottom flasks (various sizes)VWR
Magnetic stirrer and stir bars
Heating mantle with temperature control
Condenser
Inert atmosphere setup (Argon or Nitrogen)
Syringes and needles
Addition funnel
Separatory funnel
Rotary evaporatorHeidolph
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Millipore
Flash column chromatography systemTeledyne ISCO
Nuclear Magnetic Resonance (NMR) spectrometer400 MHz or higherBruker
Infrared (IR) spectrometerPerkinElmer
Mass spectrometer (MS)Agilent

Experimental Protocols

Overall Synthetic Workflow

The synthesis proceeds in two main stages as depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Synthesis (Precursor) cluster_1 Step 2: N-Alkylation cluster_2 Purification & Characterization Start Cyanoacetone & Hydrazine Hydrate Step1 Cyclocondensation Start->Step1 Product1 3-Amino-5-methyl-1H-pyrazole Step1->Product1 Product1_ref 3-Amino-5-methyl-1H-pyrazole Step2 N-Alkylation Product1_ref->Step2 Reagent2 2-Chloro-N-methylacetamide Reagent2->Step2 Product2 Crude Product Step2->Product2 Purification Column Chromatography Product2->Purification FinalProduct 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide Purification->FinalProduct Characterization NMR, IR, MS FinalProduct->Characterization

Caption: Overall workflow for the synthesis of the target compound.

Step-by-Step Synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide

Safety First: This procedure involves the use of sodium hydride, which is a highly flammable solid and reacts violently with water. It also uses 2-chloro-N-methylacetamide, which is toxic if swallowed.[7][8] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. An inert atmosphere is crucial for the reaction involving sodium hydride.

Protocol:

  • Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-amino-5-methyl-1H-pyrazole (1.0 g, 10.3 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 20 mL) to the flask. Stir the mixture until the pyrazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.45 g, 11.3 mmol, 1.1 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This ensures complete deprotonation of the pyrazole.

  • Alkylation: Dissolve 2-chloro-N-methylacetamide (1.22 g, 11.3 mmol, 1.1 equiv) in anhydrous DMF (10 mL) in a separate flask. Add this solution dropwise to the reaction mixture at room temperature over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The reaction is typically complete within 4-6 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel.

  • Eluent: A gradient of 0-10% methanol in dichloromethane.

  • Fractions: Collect fractions based on TLC analysis.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to yield 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide as a solid.

Expected Characterization Data:

Technique Expected Results
¹H NMR Peaks corresponding to the pyrazole ring protons, the methyl group on the pyrazole, the methylene group of the acetamide side chain, and the N-methyl group.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
IR (ATR) Characteristic absorptions for N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching.
MS (ESI+) A peak corresponding to the [M+H]⁺ ion.

Reaction Mechanism and Rationale

The synthesis of the target compound proceeds via a well-established N-alkylation mechanism.

Reaction_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) Pyrazole 3-Amino-5-methyl-1H-pyrazole Pyrazole_anion Pyrazolate Anion Pyrazole->Pyrazole_anion + NaH NaH NaH H2 H₂ (gas) Pyrazole_anion_ref Pyrazolate Anion Electrophile 2-Chloro-N-methylacetamide Transition_State [Transition State] Electrophile->Transition_State Product Target Molecule Transition_State->Product Cl_ion Cl⁻ Transition_State->Cl_ion Pyrazole_anion_ref->Transition_State

Caption: Mechanism of the N-alkylation reaction.

Causality of Experimental Choices:

  • Base (Sodium Hydride): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole ring, generating the pyrazolate anion. This anion is a potent nucleophile, facilitating the subsequent alkylation step. The use of a strong base ensures complete deprotonation, driving the reaction to completion.

  • Solvent (Anhydrous DMF): Dimethylformamide is a polar aprotic solvent that is excellent for Sₙ2 reactions. It effectively solvates the sodium cation, leaving the pyrazolate anion highly reactive. Its high boiling point also allows for heating if the reaction is sluggish at room temperature. The use of an anhydrous solvent is critical to prevent the quenching of the sodium hydride.

  • Electrophile (2-Chloro-N-methylacetamide): This reagent provides the N-methylacetamide side chain. The chlorine atom is a good leaving group, and the adjacent carbonyl group does not significantly hinder the electrophilic carbon, allowing for an efficient Sₙ2 reaction.

  • Temperature: The initial deprotonation is carried out at 0 °C to control the exothermic reaction and the rate of hydrogen gas evolution. The alkylation is performed at room temperature, which is typically sufficient for this type of reaction.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete deprotonation (inactive NaH)Use fresh, high-quality sodium hydride. Ensure the reaction is carried out under strictly anhydrous conditions.
Poor quality of starting materialsVerify the purity of the 3-amino-5-methyl-1H-pyrazole and 2-chloro-N-methylacetamide.
Formation of multiple products Alkylation at the amino group or the other ring nitrogenWhile N1 alkylation is generally favored for 3-substituted pyrazoles, other isomers can form. Purification by column chromatography is essential to isolate the desired product.
Difficult purification Co-elution of impuritiesOptimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Safety and Handling

  • Hydrazine Derivatives: The precursor, 3-amino-5-methyl-1H-pyrazole, is a hydrazine derivative. Hydrazines are toxic and should be handled with care in a well-ventilated area.[9][10][11] Avoid inhalation and skin contact.

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any sources of ignition.

  • 2-Chloro-N-methylacetamide: Toxic and an irritant.[7][8] Avoid contact with skin and eyes.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any unreacted sodium hydride carefully with isopropanol before disposal.

References

Sources

Application

How to dissolve 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide for cell culture assays

Application Note: Reconstitution and Handling of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide for In Vitro Assays Physicochemical Profiling & Solvation Causality Accurate in vitro evaluation of small molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and Handling of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide for In Vitro Assays

Physicochemical Profiling & Solvation Causality

Accurate in vitro evaluation of small molecules requires a rigorous understanding of their physicochemical properties to prevent artifacts such as compound precipitation or solvent-induced cytotoxicity.

2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide (CAS: 1379199-36-6) is a specialized chemical building block and screening compound[1]. Structurally, it features a pyrazole core, an exocyclic amino group, and an N-methylacetamide moiety.

  • Molecular Weight: 168.20 g/mol

  • Solvation Causality: While the compound possesses multiple hydrogen bond donors (amino and amide groups) and acceptors (carbonyl and pyrazole nitrogens), it lacks highly ionizable functional groups at physiological pH (pH 7.4). Consequently, its aqueous solubility is limited. Directly adding aqueous buffers (like PBS or cell culture media) to the lyophilized powder often results in incomplete dissolution, micro-precipitates, and inaccurate dosing[2]. Dimethyl Sulfoxide (DMSO) is the universal solvent of choice because its highly polar, aprotic nature effectively disrupts the crystal lattice of such small molecules.

Standardized Reconstitution Protocol

To maintain scientific integrity, the preparation of the master stock must follow a strict operational sequence to prevent degradation. DMSO is highly hygroscopic; repeated exposure to ambient humidity introduces water into the stock, which can cause delayed precipitation of the compound[3].

Step-by-Step Master Stock Preparation:

  • Thermal Equilibration: Allow the sealed vial of lyophilized powder to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense inside, instantly degrading the hygroscopic DMSO stock and potentially hydrolyzing sensitive compounds.

  • Centrifugation: Briefly centrifuge the vial (e.g., 3,000 × g for 5 seconds) to collect all powder at the bottom, preventing loss of material trapped in the cap.

  • Direct Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the original vial (see Table 1). Causality: Transferring dry powder to a new tube results in electrostatic loss and inaccurate molarity[2].

  • Dissolution: Vortex gently for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes until the solution is optically clear.

  • Sterilization: If required for long-term culture, pass the DMSO stock through a 0.22 µm PTFE syringe filter. Note: Do not use PES or nylon filters for pure DMSO, as they may degrade or leach contaminants.

  • Aliquoting & Storage: Divide the master stock into 10–50 µL single-use aliquots in tightly sealed, low-bind microcentrifuge tubes. Store at -20°C (stable for ~1 month) or -80°C (stable for up to 6 months) to avoid repeated freeze-thaw cycles[3][4].

Assay Application & Serial Dilution Workflow

Applying the compound to cell cultures requires careful dilution. DMSO concentrations above 0.1% (v/v) can induce cytotoxicity, alter lipid metabolism, and trigger apoptosis in sensitive cell lines, severely confounding assay readouts[5][6].

Step-by-Step Working Solution Preparation:

  • Thaw a single-use aliquot of the DMSO master stock at room temperature. Discard any unused portion after the experiment[4].

  • Intermediate Dilution: Dilute the master stock in pure DMSO to create an intermediate stock that is exactly 1000× your final desired assay concentration.

  • Final Aqueous Dilution: Add 1 µL of the intermediate stock to 999 µL of pre-warmed complete cell culture media. This yields a safe final DMSO concentration of 0.1%[7].

  • Mix thoroughly by pipetting and apply to the cell culture immediately.

Quantitative Dilution Tables

Table 1: Mass-to-Volume Conversion for Master Stock Preparation Formula: Volume (mL) = Mass (mg) / (Concentration (mM) × Molecular Weight ( g/mol ) × 10⁻³)

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
10 mM 594.5 µL2.973 mL5.945 mL
20 mM 297.3 µL1.486 mL2.973 mL
50 mM 118.9 µL594.5 µL1.189 mL

Table 2: Serial Dilution Matrix for 0.1% Final DMSO Concentration

Final Assay Conc.Intermediate DMSO Stock (1000×)Vol. of Intermediate StockVol. of Culture MediaFinal DMSO %
10 µM 10 mM1 µL999 µL0.1%
5 µM 5 mM1 µL999 µL0.1%
1 µM 1 mM1 µL999 µL0.1%

Mechanistic Workflows

Workflow A Lyophilized Powder B Add Anhydrous DMSO A->B C Vortex & Sonicate B->C D Single-use Aliquots C->D E Store at -20°C / -80°C D->E

Fig 1. Standardized workflow for reconstituting small molecules to prevent degradation.

Dilution A Master Stock (e.g., 10 mM in DMSO) B Intermediate Stock (1000× in pure DMSO) A->B Serial Dilution C Final Media Dilution (Add 1 µL to 999 µL Media) B->C Aqueous Transfer D Cell Culture Application (Final DMSO = 0.1%) C->D Immediate Use

Fig 2. Serial dilution strategy to maintain final DMSO concentration at safe levels.

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the assay, the protocol must act as a self-validating system. Implement the following controls:

  • Vehicle Control (Mandatory): Always include a control well treated with exactly 0.1% DMSO (without the compound)[7]. This isolates the biological effect of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide from potential solvent-induced background noise.

  • Visual Validation: Before applying the compound-spiked media to cells, examine the solution under an inverted phase-contrast microscope. The presence of refractive micro-crystals indicates precipitation, meaning the intermediate stock concentration exceeded the compound's aqueous solubility limit.

  • Positive Control: Utilize a well-characterized reference compound prepared under identical solvent conditions to validate overall assay sensitivity and cell viability.

References

  • Title: SMALL MOLECULES - Technical Guidelines Source: Captivate Bio URL: [Link]

  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: MDPI URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 1687 questions with answers in DMSO | Science topic Source: ResearchGate URL: [Link]

Sources

Method

Application Notes and Protocols: Leveraging 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide as a Versatile Building Block in Modern Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the novel building block, 2-(3-amino-5-methyl-1H-pyrazol-1-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the novel building block, 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide. This document outlines its potential in constructing targeted therapeutics, with a particular focus on the synthesis of kinase inhibitors, and offers detailed protocols to facilitate its integration into drug discovery workflows.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, make it an ideal framework for designing molecules that can potently and selectively interact with biological targets.[5] A significant number of pyrazole-containing drugs are successful kinase inhibitors, including blockbuster therapeutics like Ibrutinib and Ruxolitinib.[2] The 3-aminopyrazole moiety, in particular, is a well-established hinge-binding motif in numerous kinase inhibitors, anchoring the small molecule to the ATP-binding site of the enzyme.[6][7]

The subject of this guide, 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide, is a strategically designed building block that capitalizes on these established principles. It features the critical 3-aminopyrazole core for kinase hinge binding, a methyl group at the 5-position that can be exploited for selectivity, and an N-methylacetamide side chain at the 1-position. This side chain offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Physicochemical Properties of the Building Block

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular FormulaC6H10N4OPubChem[8]
Molecular Weight154.17 g/mol PubChem[8]
XlogP (predicted)-0.7PubChem[8]
Monoisotopic Mass154.08546 DaPubChem[8]
AppearanceOff-white to pale yellow solid (predicted)N/A
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol)N/A

Application in the Synthesis of a Novel Kinase Inhibitor: A Hypothetical Protocol

This section details a representative synthetic protocol for the preparation of a hypothetical kinase inhibitor, "Kinhibitor-PZ1," using 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide as the starting material. The target molecule is designed based on the common structural features of pyrazole-based kinase inhibitors, which often feature a substituted pyrimidine ring.

Experimental Workflow: Synthesis of Kinhibitor-PZ1

G A 2-(3-amino-5-methyl-1H-pyrazol-1-yl) -N-methylacetamide C Buchwald-Hartwig Amination A->C B 2,4-dichloropyrimidine B->C D Kinhibitor-PZ1 (Intermediate) C->D Formation of C-N bond F Suzuki Coupling D->F E Amine (R-NH2) E->F G Final Kinhibitor-PZ1 Derivative F->G Formation of C-C bond

Caption: Synthetic workflow for the preparation of a hypothetical kinase inhibitor.

Detailed Step-by-Step Protocol

Reaction: Buchwald-Hartwig amination of 2,4-dichloropyrimidine with 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide.

Materials:

  • 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide (1.0 eq)

  • 2,4-dichloropyrimidine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs2CO3) (2.5 eq)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide, 2,4-dichloropyrimidine, and cesium carbonate.

  • Catalyst Addition: In a separate vial, weigh out Pd2(dba)3 and Xantphos. Add these to the reaction flask.

  • Solvent and Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous 1,4-dioxane via a syringe. Degas the resulting suspension by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 2-((3-((2-chloropyrimidin-4-yl)amino)-5-methyl-1H-pyrazol-1-yl)methyl)-N-methylacetamide.

Scientist's Note: The choice of a palladium catalyst and a bulky phosphine ligand like Xantphos is crucial for facilitating the C-N bond formation in the Buchwald-Hartwig amination. Cesium carbonate is a strong base required for the deprotonation of the amine. The use of an anhydrous and inert atmosphere is essential to prevent the deactivation of the catalyst.

Structure-Activity Relationship (SAR) Insights and Further Derivatization

The synthesized intermediate can be further functionalized to explore the SAR and optimize its biological activity. The remaining chlorine atom on the pyrimidine ring is a versatile handle for introducing a variety of substituents via nucleophilic aromatic substitution or cross-coupling reactions.

SAR cluster_0 Core Scaffold cluster_1 R1 Substitutions cluster_2 Biological Activity Core 2-(3-amino-5-methyl-1H-pyrazol-1-yl) -N-methylacetamide Pyrimidine Ring R1 Alkyl Chains (Hydrophobicity) Core:f1->R1 Modify R2 Aromatic Rings (π-π Stacking) Core:f1->R2 Modify R3 Basic Amines (Solubility) Core:f1->R3 Modify Activity Potency & Selectivity R1->Activity R2->Activity R3->Activity

Caption: Hypothetical Structure-Activity Relationship (SAR) exploration.

By systematically introducing different chemical groups at the R1 position (the 2-position of the pyrimidine ring), researchers can probe the binding pocket of the target kinase. For instance:

  • Alkyl Chains: Can explore hydrophobic pockets.

  • Aromatic Rings: May engage in π-π stacking interactions.

  • Basic Amines: Can improve solubility and form salt bridges with acidic residues.

Conclusion

2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide represents a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its strategic design incorporates the key 3-aminopyrazole moiety for kinase hinge binding while providing a flexible side chain for fine-tuning molecular properties. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors, accelerating the development of the next generation of targeted therapeutics.

References

  • Jansen, J., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry. Available at: [Link]

  • Wiedemann, N., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8352. Available at: [Link]

  • Wiedemann, N., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 841-847. Available at: [Link]

  • Wiedemann, N., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. bioRxiv. Available at: [Link]

  • Brown, M. F., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5743-5753. Available at: [Link]

  • Kumar, A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • Kumar, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2032. Available at: [Link]

  • Kharl, et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • N/A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 653. Available at: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1159-1175. Available at: [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. Available at: [Link]

  • N/A. (N/A). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. PharmaTutor. Available at: [Link]

  • PubChem. (N/A). 2-(3-amino-1h-pyrazol-1-yl)-n-methylacetamide. PubChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide

Welcome to the Advanced Synthesis Support Portal. This guide is designed for discovery chemists and process scientists struggling with low yields and poor regioselectivity when synthesizing 2-(3-amino-5-methyl-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for discovery chemists and process scientists struggling with low yields and poor regioselectivity when synthesizing 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide (CAS: 1379199-36-6).

Below, we dissect the mechanistic bottlenecks of traditional alkylation and provide a validated, field-proven protocol for high-yield cyclocondensation.

Diagnostic Q&A: The Regioselectivity Bottleneck

Q1: Why is my yield of the target molecule so low (<30%) when directly alkylating 3-amino-5-methylpyrazole with 2-chloro-N-methylacetamide? A1: The core issue is the inherent tautomerism and competing nucleophilicity of the pyrazole ring. 3-amino-5-methylpyrazole exists in equilibrium with 5-amino-3-methylpyrazole. When subjected to basic alkylation conditions, the N2 position (adjacent to the smaller amino group) is sterically less hindered than the N1 position (adjacent to the bulkier methyl group). Consequently, steric hindrance dictates the regioselectivity, driving the reaction to predominantly form the undesired N2-alkylated isomer (1-alkyl-3-methyl-5-aminopyrazole) rather than your target N1-alkylated product[1].

Q2: Can I use protecting groups (e.g., Boc or Acetyl) on the exocyclic amine to sterically force the alkylation to the N1 position? A2: While conceptually appealing, this "steric shielding" strategy typically fails in practice. Electrophiles like (Boc)₂O preferentially attack the highly nucleophilic pyrazole ring nitrogens first, not the exocyclic amine. Standard protection protocols yield 1-Boc-protected intermediates (e.g., 5-amino-1-t-butoxycarbonyl-3-methylpyrazole)[2]. Once the ring nitrogen is protected, the desired N1 alkylation becomes impossible. Relying on protecting groups adds unnecessary steps and fails to resolve the fundamental regioselectivity flaw.

Q3: What is the recommended strategy to bypass these isomeric mixtures and improve the yield? A3: The field-standard solution is to abandon direct alkylation in favor of a de novo cyclocondensation (a modified Knorr pyrazole synthesis). By reacting 2-hydrazinyl-N-methylacetamide with 3-aminocrotononitrile (3-aminobut-2-enenitrile), you build the pyrazole ring from scratch[3]. The terminal NH₂ of the hydrazine selectively attacks the β-carbon of the crotononitrile via a Michael-type addition, followed by intramolecular cyclization onto the nitrile group[4]. This intrinsically locks the substituents into the correct 1,3,5-arrangement, completely bypassing the N1/N2 tautomeric dilemma.

Yield Optimization & Strategy Comparison

To justify the shift in synthetic strategy, review the quantitative comparison of the three primary synthetic routes below. The data clearly demonstrates the superiority of the cyclocondensation approach.

Synthetic StrategyReagentsMajor Product IsomerExpected YieldRegioselectivity (N1:N2)
Direct Alkylation 3-amino-5-methylpyrazole + 2-chloro-N-methylacetamide1-Alkyl-3-methyl-5-aminopyrazole (Undesired)< 30%~ 1:3
Protected Alkylation (Boc)₂O, then Alkylating AgentN/A (Fails due to N-ring protection)< 10%N/A
De Novo Cyclocondensation 2-hydrazinyl-N-methylacetamide + 3-aminocrotononitrile1-Alkyl-5-methyl-3-aminopyrazole (Target) 85 - 92% > 10:1

Validated Workflow: Regioselective De Novo Cyclocondensation

This self-validating protocol ensures the correct regiochemistry by tracking the atom economy: the original amine on 3-aminocrotononitrile is expelled as ammonia, while the nitrile nitrogen is converted into the target's exocyclic 3-amino group.

Materials Required:
  • Hydrazine Source: 2-hydrazinyl-N-methylacetamide (1.05 equiv)

  • 1,3-Dielectrophile: 3-aminocrotononitrile (1.00 equiv)

  • Solvent/Catalyst: Absolute ethanol, Glacial acetic acid (0.1 equiv)

Step-by-Step Protocol:
  • Preparation: Dissolve 3-aminocrotononitrile (10.0 mmol, 821 mg) in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add 2-hydrazinyl-N-methylacetamide (10.5 mmol, 1.08 g) to the solution, followed by a catalytic amount of glacial acetic acid (1.0 mmol, 57 µL). The acid activates the β-carbon of the crotononitrile for nucleophilic attack.

  • Michael Addition & Cyclization: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Alternatively, to suppress side reactions and reduce reaction time, utilize microwave irradiation at 120°C for 15 minutes[3]. During this phase, the terminal NH₂ of the hydrazine attacks the β-carbon, expelling NH₃, followed by the internal secondary amine attacking the nitrile to form the pyrazole core[3][4].

  • In-Process Validation (LC-MS): Sample the reaction mixture. Confirm the disappearance of the starting materials and the presence of the target mass. The exact mass of the target (C₇H₁₂N₄O) is 168.10; look for the dominant m/z 169.1 [M+H]⁺ peak.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Triturate the crude residue with cold diethyl ether or perform flash chromatography (DCM/MeOH gradient) to isolate 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide as a high-purity solid.

Mechanistic Visualizations

G Reagents 3-Amino-5-methylpyrazole + 2-Chloro-N-methylacetamide Desired 1-Alkyl-5-methyl-3-aminopyrazole (Target N1 Isomer) Reagents->Desired N1 Alkylation (Minor Pathway, Sterically Hindered) Undesired 1-Alkyl-3-methyl-5-aminopyrazole (Undesired N2 Isomer) Reagents->Undesired N2 Alkylation (Major Pathway, Sterically Favored)

Fig 1: The inherent regioselectivity failure of direct pyrazole alkylation workflows.

G cluster_0 Regioselective Cyclocondensation Pathway R1 2-Hydrazinyl-N-methylacetamide Step1 Michael-Type Addition (Terminal NH2 attacks β-carbon) R1->Step1 R2 3-Aminocrotononitrile R2->Step1 Step2 Intramolecular Cyclization (Internal NH attacks Nitrile) Step1->Step2 Product 2-(3-amino-5-methyl-1H-pyrazol-1-yl) -N-methylacetamide (Target Molecule, >90% Regioselectivity) Step2->Product

Fig 2: De novo cyclocondensation mechanism ensuring strict N1-regioselectivity.

References

  • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Alkylated Pyrimidines via Photoinduced Coupling Using Benzophenone as a Mediator Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry (NIH / PMC) URL: [Link]

Sources

Optimization

Optimizing LC-MS retention times for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide

Target Analyte: 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide (CAS: 1379199-36-6) Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals fac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide (CAS: 1379199-36-6)

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with highly polar, basic nitrogen-containing compounds.

Mechanistic Overview: The Chromatographic Challenge

The molecule 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide presents a triad of LC-MS challenges due to its specific physicochemical properties:

  • Extreme Hydrophilicity: The combination of a primary amine, a pyrazole ring, and an N-methylacetamide moiety results in a highly polar molecule (LogP < 0). On standard reversed-phase (RP) C18 columns, it fails to partition into the hydrophobic stationary phase, eluting in the void volume ( t0​ ).

  • Basic Amine Protonation: At standard LC-MS acidic conditions (e.g., pH 2.7 with 0.1% Formic Acid), the primary amine is fully protonated.

  • Secondary Silanol Interactions: The positively charged amine undergoes strong cation-exchange interactions with unendcapped, negatively charged residual silanols on the silica surface, leading to severe peak tailing and signal broadening 1.

Silanol_Mechanism A Acidic Mobile Phase (pH < 3.0) B Primary Amine Protonation (Analyte becomes Cationic) A->B C Incomplete Silica Endcapping (Residual Silanols pKa ~3.5) A->C D Cation-Exchange Interaction (Secondary Retention) B->D C->D E Severe Peak Tailing & Loss of Resolution D->E

Mechanism of peak tailing via secondary cation-exchange interactions.

Troubleshooting & FAQs

Q1: My analyte elutes in the void volume on a standard C18 column, causing massive MS ion suppression. How can I increase retention? A: Standard C18 columns rely on hydrophobic partitioning, which fails for protonated aminopyrazoles. You have two primary solutions:

  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC uses a polar stationary phase (e.g., Amide or bare silica) and an organic-rich mobile phase (>70% Acetonitrile). The polar analyte partitions into a water-enriched layer on the stationary phase surface, drastically increasing retention 2.

  • Use an Aqueous-Compatible (T3) RP Column: T3 columns feature a lower C18 ligand density and larger pore sizes, preventing stationary phase "dewetting" when using 100% aqueous mobile phases. This allows you to start your gradient at 0% organic modifier to trap the polar compound 3.

Q2: I am observing severe peak tailing. I know Trifluoroacetic Acid (TFA) fixes this, but it kills my MS signal. What are the alternatives? A: TFA fixes tailing via strong ion-pairing and silanol masking, but its high surface tension prevents droplet evaporation in the MS source, causing signal quenching. Instead:

  • Use Difluoroacetic Acid (DFA): DFA provides sufficient ion-pairing to neutralize the positive charge on the amine and block silanol interactions, but it is much more volatile than TFA, preserving MS sensitivity 1.

  • Shift to a High-pH Mobile Phase: Using 10 mM Ammonium Bicarbonate (pH 9.5) deprotonates the primary amine. A neutral analyte cannot undergo cation-exchange. Note: This requires a high-pH stable column (e.g., Ethylene Bridged Hybrid (BEH) particles).

Q3: How can I maximize the ESI+ MS sensitivity for this specific compound? A: HILIC is the optimal choice for MS sensitivity. Because the mobile phase is highly organic (>70% Acetonitrile), droplet desolvation in the Electrospray Ionization (ESI) source is highly efficient, leading to taller peaks and improved signal-to-noise ratios 2. Ensure you use volatile buffer salts (e.g., 10 mM Ammonium Formate) to maintain the stationary phase water layer without suppressing the MS signal 4.

Workflow A Analyte: 2-(3-amino-5-methyl-1H-pyrazol-1-yl)- N-methylacetamide B Standard C18 + 0.1% FA A->B C Issue: Void Volume Elution (LogP < 0, Protonated) B->C D Issue: Peak Tailing (Silanol Cation-Exchange) B->D E Strategy 1: HILIC Mode (Amide/Silica Column) C->E G Strategy 3: T3 AQ-RP (100% Aqueous Compatible) C->G F Strategy 2: High-pH RP (BEH C18, pH 9.5) D->F D->G H Result: High Retention, Excellent ESI+ Signal E->H I Result: Neutral Analyte, No Silanol Tailing F->I J Result: Moderate Retention, Requires DFA for Peak Shape G->J

Troubleshooting workflow for LC-MS optimization of polar basic analytes.

Step-by-Step Experimental Methodologies

Protocol A: HILIC LC-MS Method Development (Recommended for Max Sensitivity)

Causality: HILIC retains polar compounds via partitioning into an aqueous layer immobilized on a polar stationary phase. Buffer salts are strictly required to disrupt ionic interactions and maintain this water layer.

  • Column Selection: BEH Amide or ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Formate in Water with 0.125% Formic Acid (pH ~3.0).

    • MP B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water with 0.125% Formic Acid.

  • Sample Diluent: Dissolve the sample in >75% Acetonitrile. Warning: Injecting highly aqueous samples in HILIC causes severe peak distortion.

  • Gradient Programming:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to partition analyte).

    • 1.0 - 5.0 min: 95% B to 50% B (Increasing water elutes the polar compound).

    • 5.0 - 6.0 min: 50% B (Column wash).

    • 6.0 - 10.0 min: 95% B (Re-equilibration).

  • System Suitability / Validation Check: Inject a void volume marker (e.g., Toluene). Calculate the retention factor ( k′ ). A self-validating HILIC method must yield k′>1.0 . If k′<1.0 , decrease the aqueous content in the initial gradient.

Protocol B: High-pH Reversed-Phase LC-MS

Causality: Elevating the pH above the pKa of the primary amine deprotonates the molecule, rendering it neutral. This increases its lipophilicity for RP retention and completely neutralizes cation-exchange interactions with silanols.

  • Column Selection: Ethylene Bridged Hybrid (BEH) C18 (2.1 x 100 mm, 1.7 µm) – Must be rated for pH > 10.

  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide.

    • MP B: 100% Acetonitrile.

  • Gradient Programming:

    • 0.0 - 1.0 min: 2% B (Aqueous hold to trap the analyte).

    • 1.0 - 6.0 min: 2% B to 60% B.

    • 6.0 - 7.0 min: 95% B (Wash).

    • 7.0 - 9.0 min: 2% B (Re-equilibration).

  • System Suitability / Validation Check: Inject the analyte and calculate Peak Asymmetry ( As​ ) at 10% peak height. A validated system will show As​ between 0.9 and 1.2. If As​>1.5 , column degradation (silica dissolution) may be occurring.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide across different LC-MS strategies:

Chromatographic StrategyMobile Phase AdditiveRetention Factor ( k′ )Peak Asymmetry ( As​ )Relative MS SensitivityPrimary Mechanism of Action
Standard C18 (Acidic) 0.1% Formic Acid< 0.5 (Void)> 2.5 (Severe Tailing)Low (Ion Suppression)Hydrophobic (Fails due to polarity)
Standard C18 (Ion-Pairing) 0.1% TFA1.51.1 (Excellent)Very Low (Quenched)Ion-Pairing & Silanol Masking
T3 / AQ-RP (Acidic) 0.1% DFA2.01.3 (Good)ModerateEnhanced polar retention, mild ion-pairing 5
High-pH RP (Basic) 10 mM NH 4​ HCO 3​ (pH 9.5)3.51.0 (Excellent)ModerateAnalyte Neutralization
HILIC Amide (Acidic) 10 mM NH 4​ FA + 0.1% FA5.01.1 (Excellent)High (Enhanced Desolvation)Hydrophilic Partitioning

References

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325 Source: Waters Corporation URL:1

  • HILIC: The Pros and Cons | LCGC International Source: Chromatography Online URL:2

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL:3

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: MDPI URL:4

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling Source: bioRxiv URL:5

Sources

Troubleshooting

Resolving baseline noise in NMR spectra of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide

Guide Focus: Resolving Baseline Noise and Spectral Artifacts for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide Welcome to the technical support guide for obtaining high-quality NMR spectra of pyrazole-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide Focus: Resolving Baseline Noise and Spectral Artifacts for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide

Welcome to the technical support guide for obtaining high-quality NMR spectra of pyrazole-containing compounds, with a specific focus on 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide. This document provides in-depth troubleshooting in a practical question-and-answer format to address common issues related to baseline noise and other spectral artifacts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the NMR analysis of your target molecule and similar pyrazole derivatives. We will proceed from the most fundamental aspects (sample preparation) to instrument and processing-related issues.

Q1: My baseline is distorted, showing a "rolling" or "wavy" character. What are the primary causes and how can I fix it?

A1: A distorted baseline is one of the most common issues in NMR and can originate from several sources, broadly categorized into acquisition artifacts and processing errors.

The most frequent cause of a rolling baseline is the corruption of the very first few data points of the Free Induction Decay (FID).[1] This initial part of the signal is the most intense, and any errors here introduce low-frequency oscillations when the data is Fourier transformed, resulting in a non-flat baseline.[1] Another common cause, particularly in spectra acquired over a wide frequency range, is "acoustic ringing," an artifact from the electronic breakthrough of the excitation pulse.[2]

Troubleshooting Workflow:

Follow this systematic approach to diagnose and resolve the issue.

A Distorted Baseline Observed B Step 1: Re-process FID A->B C Apply Phase Correction (Manual & Automatic) B->C D Apply Baseline Correction (e.g., Whittaker, Polynomial) C->D E Issue Resolved? D->E F Step 2: Check Acquisition Parameters E->F No L END: Clean Spectrum E->L Yes G Is pre-scan delay (DE) too short? F->G I Step 3: Check Sample F->I H Consult facility manager to adjust DE if acoustic ringing is suspected. G->H Yes G->I No J Is sample concentration very high? I->J K Dilute sample or reduce receiver gain / pulse angle. J->K Yes M No J->M No M->F Still unresolved N Yes

Caption: General troubleshooting workflow for distorted NMR baselines.

Detailed Steps:

  • Re-process the Raw Data (FID): Before re-acquiring the spectrum, always start by reprocessing the original FID.

    • Phase Correction: Incorrect phasing is a common cause of baseline issues.[3][4] Apply both zero-order and first-order phase corrections carefully. Most modern software has an automatic phasing routine, but manual adjustment is often necessary for optimal results.[5]

    • Baseline Correction Algorithms: If phasing is correct, use a built-in baseline correction algorithm.[3] The most effective methods include the Whittaker Smoother and Polynomial Fit (often 5th order).[6] Be cautious with these algorithms, as aggressive correction can distort or diminish very broad peaks.[6]

  • Check Acquisition Parameters:

    • If reprocessing fails, the issue may stem from the acquisition setup. A very short pre-scan delay can cause baseline roll due to acoustic ringing.[2] Consult your instrument manager about this possibility.

    • Excessive signal from a highly concentrated sample can saturate the receiver, leading to baseline artifacts.[7] Consider reducing the receiver gain or using a smaller flip angle for the excitation pulse.[7][8]

Q2: I'm observing random spikes or very high-frequency noise in my baseline. What's the cause?

A2: This type of noise is distinct from the rolling baseline described above.

  • Random Spikes: These are often sharp, random peaks caused by external electrical disturbances or particles physically passing through the detector.[9] Ensure that other high-power equipment in the lab is not interfering with the spectrometer.

  • High-Frequency Noise: A generally "grassy" or noisy baseline where the signal-to-noise ratio (S/N) is low is typically due to insufficient sample concentration or an inadequate number of scans.[9]

Troubleshooting Steps:

  • Increase Number of Scans: The S/N ratio improves with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of about 1.4. This is the most common way to improve the appearance of a noisy spectrum.

  • Check Sample Concentration: For a standard 5mm tube, a ¹H NMR spectrum typically requires 1-5 mg of a small molecule like yours.[10][11] If the sample is too dilute, the signal will be weak compared to the background noise.

  • Check for Particulates: If you observe sharp, inconsistent spikes, there may be dust or precipitate in your sample. Re-filter the sample into a clean NMR tube.[12]

Q3: My sample of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide is fully dissolved, but the spectrum has broad peaks and a poor baseline. Why?

A3: Even with a clear solution, several factors related to sample quality can degrade spectral quality, leading to broad peaks that can be mistaken for baseline issues.

Primary Causes:

  • Presence of Particulate Matter: The sample may look clear, but microscopic, suspended solid particles will severely degrade the magnetic field homogeneity.[10][13] This is a very common cause of poor peak shape and resolution.

  • Paramagnetic Impurities: Contamination with even trace amounts of paramagnetic metals (e.g., Fe³⁺, Cu²⁺, Mn²⁺ from glassware or reagents) causes significant line broadening.[4][10]

  • Inadequate Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible across the sample volume. Poor shimming is a direct cause of distorted peak shapes.[4][14] While an instrument parameter, its effectiveness is highly dependent on sample quality.

Problem Source Underlying Cause Recommended Solution
Particulates Disruption of magnetic field homogeneity.[10]Filter the sample solution through a pipette with a tight glass wool plug into a clean NMR tube.[12][15]
Paramagnetics Rapid nuclear relaxation leading to line broadening.[10]Use high-purity solvents and meticulously clean glassware. If contamination is suspected, passing the sample through a small plug of Chelex resin may help.
Poor Shimming Inhomogeneous B₀ field across the sample.[14]Ensure the sample is filled to the correct depth (~4-5 cm in a 5mm tube).[14][16] Re-shim the instrument, potentially using a gradient shimming routine if available.
Q4: The N-H proton signals for my compound are either very broad or not visible. Is this a baseline problem?

A4: This is a classic issue for molecules containing amine (-NH₂) and amide (-NH-) groups, especially in pyrazole systems, and is related to chemical phenomena rather than a simple baseline artifact.[17]

Key Mechanisms:

  • Chemical Exchange: Protons on heteroatoms (N, O) can exchange with each other or with deuterons from the solvent (if it's a protic deuterated solvent like D₂O or Methanol-d₄).[17] If this exchange happens on a timescale similar to the NMR measurement, the signal broadens significantly, sometimes to the point of disappearing into the baseline.

  • Quadrupolar Coupling: The N-H proton is attached to a ¹⁴N nucleus, which has a nuclear quadrupole moment.[18] This provides an efficient relaxation pathway for the attached proton, leading to a broader signal compared to C-H protons.

Solutions & Diagnostic Experiments:

  • Use an Aprotic Solvent: Record the spectrum in a solvent that does not have exchangeable deuterons, such as DMSO-d₆, CDCl₃, or Acetone-d₆.[17] DMSO-d₆ is particularly effective as it forms hydrogen bonds with N-H protons, slowing down intermolecular exchange and resulting in sharper signals.

  • D₂O Exchange Experiment: To confirm if a broad peak is an N-H (or O-H), acquire a spectrum, then add a single drop of D₂O to the NMR tube, shake well, and re-acquire.[18] Exchangeable protons will be replaced by deuterium and their signals will disappear, confirming their identity.

  • Lower the Temperature: In some cases, lowering the temperature of the experiment (Variable Temperature or VT-NMR) can slow the rate of chemical exchange enough to sharpen the N-H signals.[18]

Q5: I see more signals than I expect for my compound's structure. Is this due to an impurity causing baseline clutter?

A5: While an impurity is possible, for N-unsubstituted pyrazoles like your target molecule, the most likely cause is annular tautomerism . This is a chemical property of the molecule itself.

The pyrazole ring can exist in two different tautomeric forms that interconvert. If this exchange is slow on the NMR timescale, you will see two complete sets of signals—one for each tautomer.[17][18]

Caption: Potential annular tautomerism in the pyrazole ring system.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. As you increase the temperature, the rate of tautomeric interconversion will increase. You should see the two sets of signals broaden, coalesce into single broad peaks, and finally sharpen into one time-averaged set of signals.[18]

  • 2D NMR: Techniques like HSQC and HMBC can help confirm the presence of two distinct but related spin systems, corresponding to the two tautomers.[18]

Protocols for High-Quality Spectra
Protocol 1: Optimal Sample Preparation

This protocol is designed to minimize the risk of baseline distortion and line broadening from the outset.

  • Weighing: Accurately weigh 2-5 mg of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide into a clean, dry vial (not directly into the NMR tube).[11]

  • Solvent Selection: Add ~0.6-0.7 mL of a high-purity deuterated solvent.[11]

    • Recommendation: Start with DMSO-d₆. It is excellent for dissolving polar compounds and for sharpening N-H signals.[17]

    • Ensure the solvent bottle is kept tightly capped to prevent absorption of atmospheric water.[16]

  • Dissolution: Ensure the sample is completely dissolved. Use a vortex mixer if necessary. Gentle heating may be applied, but check for compound stability first.

  • Filtration (Critical Step): Take a Pasteur pipette and firmly pack a small plug of glass wool (not cotton wool, which can leach impurities) into the narrow section.[15]

  • Transfer: Using the filter pipette, transfer the sample solution from the vial into a high-quality, clean 5 mm NMR tube.[11] This removes any micro-particulates.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: Post-Acquisition Baseline Correction Workflow

If you have an already-acquired spectrum (FID) with baseline issues, follow this processing workflow in your NMR software (e.g., Mnova, TopSpin).

  • Fourier Transform (FT): Apply an exponential window function (line broadening, e.g., LB = 0.3 Hz) to the FID to improve S/N, then perform the Fourier Transform.

  • Phase Correction:

    • Use the software's automatic phase correction routine first.[5]

    • Manually adjust the zero-order (PHC0) and first-order (PHC1) phase parameters to make all peaks symmetrical and absorption-shaped, with the baseline flat on either side of large peaks.[6]

  • Baseline Correction Algorithm:

    • Navigate to the baseline correction tool.[6]

    • Select a robust algorithm like the Whittaker Smoother or a Bernstein Polynomial Fit .[6][19]

    • Apply the automatic correction. Inspect the result carefully. Ensure that broad signals of interest have not been distorted or treated as part of the baseline.[6]

    • If the automatic correction is insufficient, try a multipoint correction by manually selecting regions of the spectrum that are known to be only baseline.[6]

References
  • Technical Support Center: Spectroscopic Analysis of Pyrazoles - Benchchem.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Baseline Correction - Stanford University NMR Facility. [Link]

  • NMR Sample Preparation - University of Cambridge. [Link]

  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells - Shimadzu. [Link]

  • NMR Data Processing - University of Manchester. [Link]

  • The Basics of NMR - Rochester Institute of Technology. [Link]

  • Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. [Link]

  • Common Problems - SDSU NMR Facility. [Link]

  • Sample Preparation - Rochester Institute of Technology. [Link]

  • A new general-purpose fully automatic baseline-correction procedure for 1D & 2D NMR data - Mestrelab Research. [Link]

  • Basic Practical NMR Concepts - Michigan State University. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments - Magnetic Resonance in Chemistry. [Link]

  • NMR Artifacts - Michigan State University. [Link]

  • Basic NMR Concepts - Boston University. [Link]

  • NMR Sample Preparation - Iowa State University. [Link]

  • What are the best practices for sample preparation for NMR analysis? - Reddit r/OrganicChemistry. [Link]

  • NMR Spectrum Acquisition - University of Colorado Boulder. [Link]

  • Baseline Correction with Mnova - Mestrelab Research. [Link]

  • Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments - PMC. [Link]

  • Solvent Signal is a NMR Concentration Reference - PMC. [Link]

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy - ACS Publications. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments - ResearchGate. [Link]

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC. [Link]

  • 5 Ways to Approach Baseline Issues - Chromatography Today. [Link]

  • 2-(3-amino-1h-pyrazol-1-yl)-n-methylacetamide - PubChem. [Link]

  • Wavy baseline in carbon NMR - Chemistry Stack Exchange. [Link]

  • NMR - 8. Special Features - YouTube. [Link]

  • NMR Basics - University of Ottawa. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - ACS Publications. [Link]

  • The 1H NMR spectra of pure N-methylacetamide liquid - ResearchGate. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES - University of Graz. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - ACS Publications. [Link]

  • Instrumental Analysis - Philadelphia University. [Link]

  • 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • Guide to Solving NMR Questions - The OChem Whisperer. [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide in Cellular Assays

Physicochemical Profiling & The Causality of Low Bioavailability Before troubleshooting your assay, it is critical to understand why 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide fails to penetrate cells. This m...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & The Causality of Low Bioavailability

Before troubleshooting your assay, it is critical to understand why 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide fails to penetrate cells. This molecule is a highly polar, low-molecular-weight compound. It features a primary amine (-NH₂), an amide linkage (-NH-CO-), and a pyrazole ring.

These functional groups act as dense hydrogen-bond donors (HBD) and acceptors (HBA). In an aqueous assay buffer, the molecule forms a tightly bound hydration shell. To cross the hydrophobic lipid bilayer of a cell membrane via passive diffusion, the molecule must break these hydrogen bonds—a process requiring significant energy known as the desolvation penalty [1]. Consequently, the molecule remains trapped in the extracellular space, leading to false negatives in cell-based efficacy assays.

Table 1: Physicochemical Profiling of the Target Molecule

PropertyValue/CharacteristicImpact on in vitro Bioavailability
Molecular Weight ~168 g/mol Favorable (Small size theoretically aids diffusion)
H-Bond Donors (HBD) 3 (-NH₂, amide -NH)Highly Unfavorable (High desolvation penalty)
H-Bond Acceptors (HBA) 3-4 (C=O, pyrazole N)Unfavorable (Increases overall polarity)
Polar Surface Area (PSA) High (>80 Ų)Unfavorable (Restricts passive membrane diffusion)
Aqueous Solubility HighFavorable for dosing, but indicates poor lipophilicity

Diagnostic FAQs: Identifying the Permeability Barrier

Q1: My compound shows sub-nanomolar potency in biochemical (cell-free) assays but zero activity in my cell-based assay. What is the root cause? A1: The primary cause is a failure to reach the intracellular target[2]. While the compound binds the target perfectly in a cell-free environment, its high polarity prevents it from crossing the cell membrane. Secondary causes could include rapid intracellular metabolism or active efflux by transporters like P-glycoprotein (P-gp).

Q2: How can I definitively prove whether the issue is passive diffusion or active efflux? A2: You must run a self-validating diagnostic matrix using both a cell-free Parallel Artificial Membrane Permeability Assay (PAMPA) and a cell-based bidirectional Caco-2 assay[2]. PAMPA isolates the variable of passive diffusion, while Caco-2 evaluates both passive diffusion and active transport.

G Start In Vitro Assay Failure (Low Bioavailability) PAMPA Run PAMPA (Passive Permeability) Start->PAMPA Caco2 Run Caco-2 Assay (Active Transport/Efflux) Start->Caco2 LowPAMPA Low Papp in PAMPA High Desolvation Penalty PAMPA->LowPAMPA Papp < 1x10^-6 cm/s HighEfflux Efflux Ratio > 2 P-gp Substrate Caco2->HighEfflux Papp(B-A) / Papp(A-B) > 2 Formulation Formulation Strategy (Lipid Nanoparticles) LowPAMPA->Formulation Prodrug Chemical Strategy (Transient Masking) LowPAMPA->Prodrug HighEfflux->Prodrug Inhibitor Assay Optimization (Add P-gp Inhibitor) HighEfflux->Inhibitor

Caption: Diagnostic and troubleshooting workflow for resolving low bioavailability in cellular assays.

Table 2: Diagnostic Matrix for Permeability Assays

PAMPA Result (Papp)Caco-2 Result (Papp A-B)Caco-2 Efflux RatioDiagnosisRecommended Solution
< 1 × 10⁻⁶ cm/s< 1 × 10⁻⁶ cm/s~1.0Poor passive diffusionProdrug masking, Lipid-based delivery
> 10 × 10⁻⁶ cm/s< 1 × 10⁻⁶ cm/s> 2.0Active efflux (P-gp substrate)Add efflux inhibitors, modify scaffold

Self-Validating Experimental Protocols

To accurately diagnose the permeability deficit, execute the following protocols. Each protocol includes built-in controls to ensure the data is self-validating.

Protocol A: PAMPA (Isolating Passive Permeability)

This assay uses an artificial lipid membrane to measure passive diffusion without the confounding variables of cellular transporters[2].

  • Membrane Preparation: Coat a 96-well filter plate (e.g., PVDF membrane) with a 2% solution of phosphatidylcholine in dodecane to form the artificial lipid bilayer.

  • Donor Solution: Dissolve 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide in PBS (pH 7.4) to a final concentration of 10 µM. Crucial Step: Ensure the DMSO concentration remains below 1% to prevent membrane disruption.

  • Acceptor Solution: Fill the acceptor wells with fresh PBS (pH 7.4). Add 4% Bovine Serum Albumin (BSA) to the acceptor compartment. Causality: Polar molecules often exhibit low recovery due to non-specific binding to the plastic receiver plate; BSA acts as a sink to prevent this, ensuring accurate quantification[3].

  • Incubation & Analysis: Incubate for 5 hours at room temperature. Quantify the compound in both compartments using LC-MS/MS and calculate the Apparent Permeability ( Papp​ ).

Protocol B: Bidirectional Caco-2 Assay (Assessing Efflux)

If PAMPA shows adequate permeability but cell assays fail, active efflux is the likely culprit.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², confirming tight junction integrity.

  • Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Internal Control (Self-Validation): Run a parallel set of wells containing 100 µM Verapamil (a known P-gp inhibitor) in both chambers[2]. If the compound is a P-gp substrate, Verapamil will collapse the efflux ratio back to ~1.0.

  • Analysis: Sample at 30, 60, and 120 minutes. Calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates active efflux.

Advanced Strategies to Overcome Low Bioavailability

If the diagnostic assays confirm that 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide cannot cross the membrane, you must alter how the molecule is presented to the cell.

Strategy 1: Chemical Modification (Transient Masking / Prodrugs)

To overcome the desolvation penalty caused by the primary amine and amide groups, synthesize a transient prodrug. By converting the highly polar -NH₂ group into a lipophilic carbamate or ester-linked moiety, you temporarily eliminate a hydrogen bond donor[1].

  • Mechanism: The lipophilic prodrug rapidly crosses the lipid bilayer. Once inside the cell, ubiquitous intracellular esterases cleave the masking group, releasing the active polar pyrazole-acetamide to bind its target.

Strategy 2: Lipid-Based Nanoparticle Formulation

If chemical modification alters the compound's pharmacology, utilize a formulation approach. Encapsulate the compound in a Self-Emulsifying Drug Delivery System (SEDDS) or lipid nanoparticles[4].

  • Mechanism: Instead of forcing the polar molecule to passively diffuse through the membrane, the lipid nanoparticle fuses with the cell membrane or is taken up via endocytosis, bypassing the passive permeability barrier entirely.

Pathway cluster_ext Extracellular Environment (Aqueous) cluster_mem Cell Membrane (Lipid Bilayer) cluster_int Intracellular Environment Molecule Polar Pyrazole Acetamide (Highly Solvated) Barrier Hydrophobic Core (Blocks Polar Molecules) Molecule->Barrier High Desolvation Penalty Prodrug Lipophilic Prodrug (Masked H-Bonds) Prodrug->Barrier Low Desolvation Penalty Target Intracellular Target Barrier->Target Poor Passive Diffusion ActiveDrug Active Molecule (Unmasked) Barrier->ActiveDrug Rapid Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Molecule Pumped Out ActiveDrug->Pgp Efflux ActiveDrug->Target Binding

Caption: Mechanistic pathways of cellular permeability, efflux, and prodrug-mediated intracellular delivery.

References

  • Technical Support Center: Overcoming Poor Permeability of Small Molecule Agonists in Cell-Based Assays. Benchchem.
  • Optimizing Peptide Permeability Assays. Resolian.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. PMC (NIH).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide

As a Senior Application Scientist, handling novel synthetic building blocks requires moving beyond generic safety data sheets and understanding the mechanistic interactions between the chemical, the environment, and your...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, handling novel synthetic building blocks requires moving beyond generic safety data sheets and understanding the mechanistic interactions between the chemical, the environment, and your protective barriers.

The compound 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide (CAS: 1379199-36-6) is a nitrogen-rich, polar heterocyclic molecule frequently utilized in drug discovery and medicinal chemistry. While comprehensive toxicological profiling for this specific intermediate may be limited, its structural motifs—a primary amine and a substituted pyrazole ring—dictate a proactive, stringent approach to Personal Protective Equipment (PPE) and operational logistics.

Here is the authoritative guide to safely handling, processing, and disposing of this chemical.

Mechanistic Hazard Assessment

To design an effective PPE strategy, we must first understand why this molecule poses a risk:

  • Dermal & Ocular Irritation (H315, H319): The primary amine and pyrazole nitrogens present localized basicity. Upon contact with the moisture of the skin or eyes, these functional groups can interact with biological nucleophiles, leading to acute irritation or chemical burns.

  • Inhalation Risk (H335): As a lyophilized or milled solid (Molecular Weight: 168.20 g/mol ), the fine particulate matter is highly susceptible to electrostatic "fly-away." If aerosolized during weighing, it poses a direct hazard to the respiratory mucosa.

  • Vectoring via Solvents: This compound is highly polar and is typically dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for bioassays. These solvents act as aggressive transdermal carriers, meaning that if a solution spills on unprotected skin, the solvent will rapidly transport the pyrazole-amide directly into the bloodstream.

Core PPE Framework: The "Armor"

The American Chemical Society (ACS) emphasizes that no single glove material protects against all hazards; therefore, PPE selection must be driven by a rigorous job hazard analysis[1]. The table below outlines the quantitative specifications and mechanistic justifications for your required PPE.

Protection ZonePPE SpecificationQuantitative MetricMechanistic Justification
Ocular/Face ANSI Z87.1 Chemical Splash GogglesZero gap between seal and skinStandard safety glasses lack orbital seals. Goggles prevent airborne micro-particulates of the pyrazole-amide from settling into the tear ducts.
Dermal (Hands) Double-layered Nitrile GlovesMinimum 4–5 mil thickness per layerNitrile provides an excellent barrier against dry powders. Critical Note: If dissolving the compound in DMSO, standard nitrile breakthrough time drops significantly. Double-gloving provides a fail-safe window to doff the outer glove upon solvent exposure[1].
Dermal (Body) 100% Cotton or Flame-Resistant (FR) Lab CoatKnee-length, fully buttonedSynthetic blends (polyester) can melt into the skin if a secondary solvent fire occurs. Cotton provides a breathable, sacrificial barrier against powder settling.
Respiratory Primary Engineering Control (Fume Hood)Face Velocity: 80–120 fpmRather than relying on N95 masks, the primary defense is aerodynamic containment. The hood actively pulls aerosolized powders away from the operator's breathing zone[2].

Hazard Mitigation Logic

The following diagram illustrates the logical relationship between the specific physical hazards of the chemical and our layered mitigation strategies.

HazardMitigation H_Resp Respiratory Hazard (Powder Aerosolization) C_Eng Engineering Controls (Fume Hood @ 80-120 fpm) H_Resp->C_Eng Primary mitigation C_PPE_Resp N95/P100 Respirator (If outside hood) H_Resp->C_PPE_Resp Fallback control H_Skin Dermal Hazard (Irritation / Solvent Vectoring) C_PPE_Skin Double Nitrile Gloves & FR Lab Coat H_Skin->C_PPE_Skin Primary mitigation H_Eye Ocular Hazard (Chemical Splash / Dust) H_Eye->C_Eng Sash barrier C_PPE_Eye Chemical Splash Goggles (ANSI Z87.1) H_Eye->C_PPE_Eye Primary mitigation Safe_Op Safe Operational Workflow C_Eng->Safe_Op C_PPE_Resp->Safe_Op C_PPE_Skin->Safe_Op C_PPE_Eye->Safe_Op

Logical relationship between specific chemical hazards of the pyrazole-amide and mitigation strategies.

Operational Workflow & PPE Integration

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met. The National Research Council's Prudent Practices in the Laboratory mandates that personnel must actively assess and control worksite hazards prior to execution[3].

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood and check the continuous monitoring device (anemometer).

  • Validation: According to OSHA 29 CFR 1910.1450, the fume hood must actively read an average face velocity between 80 to 120 feet per minute (fpm)[2]. Do not open the chemical vial if the velocity is outside this range.

Step 2: PPE Donning & Integrity Verification

  • Action: Put on the lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Validation: Perform a pneumatic test on the outer gloves before wearing them by trapping air inside and squeezing to check for micro-punctures. Ensure the lab coat cuffs are tucked inside the outer glove to prevent exposed wrists.

Step 3: Anti-Static Transfer & Weighing

  • Action: Place an anti-static U-electrode or use a zero-stat gun on the analytical balance inside the fume hood. Use a grounded metal spatula to transfer the 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide powder.

  • Validation: The powder should drop cleanly into the weigh boat. If the powder visibly repels the spatula or "jumps" out of the boat, static is present. Stop, re-apply the anti-static treatment, and proceed.

Step 4: Solubilization & Containment

  • Action: Rather than transferring the dry powder across the lab, bring the target solvent (e.g., DMSO) into the fume hood. Add the solvent directly to the sealed weighing vessel.

  • Validation: Visually confirm complete dissolution (a clear, homogenous solution) before capping the vial and removing it from the primary engineering control.

Step 5: Doffing & Decontamination

  • Action: Wipe down the balance and fume hood surface with a solvent-dampened wipe (e.g., 70% isopropanol) to capture any invisible micro-dust. Remove the outer gloves inside the fume hood, turning them inside out to trap contaminants. Wash hands with soap and water immediately after removing the inner gloves[3].

Emergency Response & Disposal Plans

Spill Response:

  • Dry Powder Spill: NEVER use a brush or dry paper towel, as this will aerosolize the pyrazole-amide. Instead, lay a damp absorbent pad (wetted with water or a mild solvent) over the powder to suppress dust, then carefully wipe it inward.

  • Liquid Spill (in DMSO/DMF): Immediately doff contaminated gloves. Apply a universal chemical absorbent to the spill.

Waste Disposal:

  • Solid Waste: Contaminated weigh boats, spatulas, and the outer layer of gloves must be placed in a solid hazardous waste container labeled "Toxic Organic Solids."

  • Liquid Waste: Solutions containing 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide dissolved in DMSO or DMF must be routed to the "Non-Halogenated Organic Waste" stream. Do not mix with aqueous waste, as the high concentration of organic solvents can compromise the integrity of standard aqueous waste carboys.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory)." United States Department of Labor. Available at:[Link]

  • Environmental Health and Safety. "Laboratory Ventilation." Illinois State University. Available at: [Link]

  • Phalen, R. N., & Wong, W. K. "Review of the Performance, Selection, and Use of Gloves for Chemical Protection." ACS Chemical Health & Safety, American Chemical Society, 2022. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide
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